BPIQ-II hydrochloride

Description

Properties

IUPAC Name |

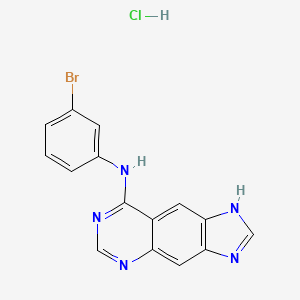

N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENLVGDZGJBHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPIQ-II Hydrochloride on EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a linear imidazoquinazoline derivative, it demonstrates significant potential in the study of EGFR-mediated signaling pathways and as a scaffold for the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on EGFR, its impact on downstream signaling cascades, and methodologies for its experimental evaluation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR.[1] Its potent and selective nature makes it a valuable tool for dissecting the complexities of EGFR signaling in both normal and pathological cellular processes.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Cellular studies have indicated that BPIQ-II can enter cells and selectively disrupt EGF-stimulated signal transmission by binding to the ATP pocket of the EGFR.[1] This competitive binding prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its kinase activity.

Biochemical Potency

This compound is characterized by its exceptionally high potency against EGFR.

| Compound | Target | IC50 | Reference |

| This compound (PD 158294) | EGFR Tyrosine Kinase | 8 pM | [1] |

Table 1: In vitro inhibitory potency of this compound against EGFR tyrosine kinase.

Impact on EGFR Signaling Pathways

The inhibition of EGFR tyrosine kinase activity by this compound leads to the suppression of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Inhibition of Downstream Effectors

By preventing the autophosphorylation of EGFR, this compound blocks the recruitment and activation of adaptor proteins and downstream signaling molecules. This leads to a reduction in the phosphorylation levels of key pathway components such as Akt and ERK.

| Downstream Target | Expected Effect of BPIQ-II |

| Phospho-EGFR (p-EGFR) | Direct and significant reduction |

| Phospho-Akt (p-Akt) | Reduction, indicating PI3K pathway inhibition |

| Phospho-ERK1/2 (p-ERK1/2) | Reduction, indicating MAPK pathway inhibition |

Table 2: Expected impact of this compound on key downstream signaling proteins.

Below is a diagram illustrating the mechanism of action of this compound on the EGFR signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant human EGFR. A common method is a luminescence-based assay that measures the amount of ADP produced.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

-

To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

-

Add 10 µL of the kinase reaction master mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.[2]

The workflow for the in vitro kinase assay is depicted below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line with known EGFR expression (e.g., A549, HCC827)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3]

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.[3]

Western Blot Analysis for Downstream Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream effectors, Akt and ERK, in cells treated with this compound.

Materials:

-

Cancer cell line with responsive EGFR signaling (e.g., A431)

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.[4]

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an ECL substrate.

-

Quantify band intensities and normalize the phosphoprotein signal to the total protein signal and then to the loading control.[5]

The logical workflow for Western blot analysis is presented below.

References

An In-depth Technical Guide to BPIQ-II Hydrochloride: A Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a member of the linear imidazoloquinazoline class of compounds, this compound demonstrates significant potential in the study of cell signaling and as a scaffold for the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is the monohydrochloride salt of N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine. Its chemical structure is characterized by a fused tricyclic quinazoline core, which is crucial for its interaction with the ATP-binding pocket of the EGFR kinase domain.

| Property | Value | Reference |

| Chemical Name | N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride | [1] |

| Synonyms | PD 158294 | [1] |

| Molecular Formula | C₁₅H₁₀BrN₅ • HCl | [1] |

| Molecular Weight | 376.6 g/mol | [1] |

| CAS Number | 171179-37-6 | [1] |

| Appearance | Crystalline solid | [1] |

| SMILES | Cl.BrC1=CC=CC(=C1)NC2=NC=NC3=C2C=C4C(NC=N4)=C3 | [1] |

| InChI | InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | 30 mg/mL | [1] |

| DMF | 10 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |

Mechanism of Action and Biological Activity

BPIQ-II is a highly potent inhibitor of the EGFR tyrosine kinase, with a reported IC₅₀ value of 8 pM.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. Cellular studies have confirmed that BPIQ-II can penetrate cells and selectively inhibit EGF-stimulated signal transduction.[1]

EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor is a key mediator of signaling pathways that regulate cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which recruits downstream signaling proteins and activates pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. By inhibiting EGFR autophosphorylation, BPIQ-II effectively blocks these critical cellular processes.

Experimental Protocols

Synthesis of this compound

The synthesis of BPIQ-II is described by Rewcastle, G.W., et al. in the Journal of Medicinal Chemistry (1996). While the full detailed protocol is proprietary to the publication, the general synthetic strategy involves the construction of the fused tricyclic imidazo[4,5-g]quinazoline core followed by coupling with 3-bromoaniline. The final step involves the formation of the hydrochloride salt.

General Procedure for Hydrochloride Salt Formation:

-

Dissolve the free base of BPIQ-II in a suitable solvent (e.g., a mixture of methanol and diethyl ether).

-

Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

-

Continue stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

EGFR Kinase Inhibition Assay

The following is a representative protocol for determining the IC₅₀ value of this compound against EGFR, based on commonly used kinase assay methodologies.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue, such as a fragment of Phospholipase C-γ1)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀.

-

Enzyme and Substrate Preparation: Prepare a solution of EGFR kinase and the kinase substrate in the reaction buffer.

-

Reaction Setup:

-

To the wells of a 384-well plate, add the serially diluted this compound.

-

Add the EGFR kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding a solution of ATP.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent).

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating EGFR-mediated signaling pathways. Its high potency and selectivity make it an important molecule for studies in cancer biology and drug discovery. The information and protocols provided in this guide are intended to support researchers in their efforts to utilize this compound effectively.

References

An In-depth Technical Guide to the Synthesis and Purification of BPIQ-II Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for BPIQ-II hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The information presented herein is compiled from established chemical literature and serves as a detailed resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

BPIQ-II, a linear imidazoquinazoline, has been identified as a highly potent inhibitor of the EGFR tyrosine kinase, with an IC50 value in the picomolar range. Its selectivity for EGFR over other kinases makes it a significant molecule of interest for research into targeted cancer therapies. This guide outlines a representative synthesis pathway and a robust purification protocol for obtaining high-purity this compound, suitable for preclinical research and development.

Data Presentation

The following table summarizes the key quantitative data associated with BPIQ-II.

| Parameter | Value | Reference |

| Target | Epidermal Growth Factor Receptor (EGFR) | Rewcastle, et al. (1996) |

| IC50 | 8 pM | Rewcastle, et al. (1996) |

| Molecular Formula | C₁₅H₁₀BrN₅ | - |

| Molecular Weight | 352.18 g/mol (Free Base) | - |

| Molecular Formula (HCl) | C₁₅H₁₁BrClN₅ | - |

| Molecular Weight (HCl) | 388.64 g/mol | - |

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of this compound, based on established methodologies for quinazoline derivatives.

Synthesis of BPIQ-II

The synthesis of the BPIQ-II core structure can be achieved through a multi-step process involving the construction of the quinazolinone ring followed by the formation of the fused imidazole ring.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

-

Reaction Setup: A mixture of 3,4-dimethoxyaniline (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is heated at reflux for 2 hours.

-

Cyclization: After cooling, the intermediate is cyclized by heating with a suitable amine source, such as ammonium chloride, in a high-boiling point solvent like diphenyl ether.

-

Chlorination: The resulting quinazolinone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline

-

Reaction: 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) are dissolved in a suitable solvent, such as isopropanol or n-butanol.

-

Heating: The reaction mixture is heated at reflux for 4-6 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation: Upon cooling, the product precipitates and can be collected by filtration, washed with cold solvent, and dried.

Step 3: Formation of the Imidazoquinazoline Ring (BPIQ-II)

The precise, published experimental details for the annulation of the imidazole ring to form the linear imidazo[4,5-g]quinazoline structure of BPIQ-II are proprietary and not publicly available in full. The following is a generalized, plausible approach based on known organic chemistry principles for the formation of such fused heterocyclic systems.

-

Introduction of a Nitro Group: The 4-(3-bromoanilino)-6,7-dimethoxyquinazoline intermediate would likely undergo nitration at one of the available positions on the quinazoline ring, followed by reduction to an amino group.

-

Cyclization: This diamino-substituted quinazoline would then be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form the fused imidazole ring.

Purification of this compound

Step 1: Formation of the Hydrochloride Salt

-

The crude BPIQ-II free base is dissolved in a minimal amount of a suitable organic solvent, such as anhydrous dichloromethane or a mixture of methanol and ethyl acetate.

-

A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) is added dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution.

Step 2: Purification by Recrystallization

-

The crude this compound is collected by filtration.

-

A suitable solvent system for recrystallization is determined. Common choices for hydrochloride salts include ethanol, isopropanol, or mixtures of these with an anti-solvent like diethyl ether or ethyl acetate.[1]

-

The crude salt is dissolved in a minimum amount of the hot recrystallization solvent.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Step 3: Final Washing

For removal of non-polar impurities, the purified crystals can be washed with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane.

Visualizations

EGFR Signaling Pathway and Inhibition by BPIQ-II

The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the point of inhibition by BPIQ-II.

Caption: EGFR Signaling Pathway and BPIQ-II Inhibition.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of BPIQ-II Hydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of BPIQ-II hydrochloride. It is intended for researchers, scientists, and drug development professionals working with this potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Physical and Chemical Properties

This compound, also known as PD 158294, is a linear imidazoquinazoline derivative. It presents as a crystalline solid and is characterized by the following properties:

| Property | Value | Reference |

| Formal Name | N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride | [1] |

| CAS Number | 171179-37-6 | [1] |

| Molecular Formula | C₁₅H₁₀BrN₅ • HCl | [1] |

| Molecular Weight | 376.6 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [2][3] |

| UV max (λ) | 232, 349 nm | [1] |

Solubility

The solubility of this compound has been determined in various solvents, which is a critical parameter for its handling and use in experimental settings.

| Solvent | Solubility |

| DMF | 10 mg/mL |

| DMSO | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL |

Data sourced from Cayman Chemical product information sheet.[1]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][4][5] Its inhibitory activity is exceptionally high, with an IC₅₀ value of 8 pM.[1][4][5] The compound exhibits selectivity for EGFR over a range of other tyrosine and serine/threonine kinases.[1]

The mechanism of action involves the competitive binding of this compound to the ATP binding site within the EGFR kinase domain.[1] This binding prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Affected Signaling Pathways

By inhibiting EGFR, this compound effectively downregulates several key signaling pathways implicated in cancer cell growth and survival. These include:

The following diagram illustrates the central role of EGFR and the point of inhibition by this compound.

References

BPIQ-II Hydrochloride: A Potent and Selective EGFR Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also identified as PD 158294, is a synthetic, cell-permeable, linear imidazoloquinazoline compound. It is a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competing with ATP at the enzyme's binding site, this compound effectively abrogates EGFR-mediated signal transduction, a pathway frequently dysregulated in various human cancers. This document provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and relevant experimental methodologies.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT, PLCγ, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1][2][3] Aberrant EGFR signaling, due to overexpression or mutation, is a well-established driver of tumorigenesis in a variety of malignancies, making it a prime target for anti-cancer therapies.

This compound has emerged as a significant research tool for studying EGFR-dependent signaling and as a lead compound for the development of targeted cancer therapeutics. Its high potency and selectivity offer a precise means to investigate the physiological and pathological roles of EGFR.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][5] The molecule's planar imidazoloquinazoline structure allows it to bind to the ATP-binding pocket of the EGFR kinase domain. This direct competition prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. Cellular studies have confirmed that BPIQ-II can penetrate the cell membrane to selectively disrupt EGF-stimulated signal transmission.[4][6][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The available data highlights its exceptional potency against EGFR.

| Assay Type | Target | Cell Line | Metric | Value | Reference |

| Enzymatic Assay | EGFR Tyrosine Kinase | - | IC50 | 8 pM | [4][5][8][9] |

| Cell-based Assay | EGF-mediated Mitogenesis | Swiss 3T3 | IC50 | 46 nM | [5] |

Signaling Pathways

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. This compound acts at the initial step by preventing the autophosphorylation of the receptor.

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of EGFR inhibitors. Below are generalized methodologies for key assays.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of EGFR.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in the kinase assay buffer. b. In a 96-well plate, add the EGFR enzyme and the peptide substrate. c. Add the diluted this compound or vehicle control to the respective wells. d. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding a solution of ATP. f. Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). g. Terminate the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence measurement for ADP production).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.

Methodology:

-

Reagents and Materials: EGFR-dependent cancer cell line (e.g., A431), complete cell culture medium, this compound, and a viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the cell culture medium. c. Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control. d. Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a standard cell culture incubator (37°C, 5% CO2). e. After the incubation period, add the viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Calculate the IC50 value using a non-linear regression analysis.

Caption: Workflow for a cell-based proliferation assay.

Conclusion

This compound is a powerful and specific tool for the study of EGFR signaling. Its picomolar potency in enzymatic assays and nanomolar efficacy in cell-based assays underscore its utility in cancer research. The methodologies described herein provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel EGFR-targeted therapies. Its high selectivity makes it an excellent candidate for probing the intricate roles of EGFR in both normal physiology and disease.

References

- 1. ClinPGx [clinpgx.org]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. targetmol.cn [targetmol.cn]

- 7. caymanchem.com [caymanchem.com]

- 8. cenmed.com [cenmed.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Preliminary Cytotoxicity Studies of BPIQ-II Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the linear imidazoloquinazoline class of compounds, its primary mechanism of action involves the competitive binding at the ATP site of EGFR, leading to the shutdown of EGF-stimulated signal transmission. This targeted inhibition of the EGFR signaling pathway is anticipated to translate into significant cytotoxic effects in cancer cells that are dependent on this pathway for their growth and survival. This technical guide provides an overview of the anticipated cytotoxic properties of this compound, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride) is a small molecule inhibitor that demonstrates remarkable potency and selectivity for the EGFR tyrosine kinase, with an in vitro IC50 value of 8 pM for the enzyme. EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, this compound is expected to block these downstream signaling pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |

| This compound (PD 158294) | EGFR Tyrosine Kinase | Enzymatic Assay | 8 pM | Not Applicable | [1] |

| Hypothetical Data | Cytotoxicity | MTT Assay | [Insert Value] | e.g., A549, MCF-7, etc. | [Future Study] |

| Hypothetical Data | Apoptosis Induction | Annexin V Assay | [Insert %] | e.g., A549, MCF-7, etc. | [Future Study] |

| Hypothetical Data | Cell Cycle Arrest | Flow Cytometry | [Insert % in G1/G0] | e.g., A549, MCF-7, etc. | [Future Study] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, U87-MG - glioblastoma) and a non-cancerous cell line (e.g., HaCaT - human keratinocytes) should be used to assess both efficacy and selectivity.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for evaluating the cytotoxicity of this compound.

EGFR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase, a key driver in many cancers. Based on its mechanism of action, it is anticipated to exhibit significant cytotoxic effects, including the induction of apoptosis and cell cycle arrest, in EGFR-dependent cancer cells. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these cytotoxic properties. Further preclinical studies are warranted to fully characterize the anticancer potential of this compound and to identify the cancer types that are most likely to respond to this targeted therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for BPIQ-II Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 value of 8 pM. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression, leading to uncontrolled tumor growth. Targeted inhibition of EGFR is therefore a key therapeutic strategy in oncology. These application notes provide a comprehensive guide for the in vitro characterization of this compound in cell culture experiments, including its effects on cell viability and downstream signaling pathways.

Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to promoting cell proliferation and inhibiting apoptosis. This compound, as a selective EGFR inhibitor, is designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

Data Presentation

As specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative quantitative data for a potent and selective EGFR inhibitor. This data is intended to serve as a guideline for expected results.

Table 1: Representative In Vitro Kinase Inhibitory Activity

| Kinase Target | Representative IC50 (nM) |

| Wild-Type EGFR | 0.5 - 5.0 |

| EGFR (L858R mutant) | 0.1 - 1.0 |

| EGFR (exon 19 deletion) | 0.1 - 1.0 |

| EGFR (T790M mutant) | 50 - 200 |

| HER2 | >1000 |

| VEGFR2 | >1000 |

Table 2: Representative Cell Viability (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Representative IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 500 - 2000 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 5 - 20 |

| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 1000 - 5000 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 5 - 20 |

| A431 | Epidermoid Carcinoma | Overexpression | 50 - 150 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound

-

Selected cancer cell lines (e.g., A549, PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incub'ate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for EGFR Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

-

This compound

-

EGFR-dependent cancer cell line (e.g., PC-9)

-

Serum-free medium

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Disclaimer

The provided protocols and representative data are intended as a general guide. Researchers must optimize these protocols for their specific experimental conditions, including the choice of cell lines and the specific batch of this compound.

Application Notes and Protocols: Preparation of BPIQ-II Hydrochloride for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of BPIQ-II hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Synonym | PD 158294 |

| CAS Number | 171179-37-6[1] |

| Molecular Formula | C₁₅H₁₀BrN₅ • HCl[2] |

| Molecular Weight | 376.6 g/mol [1][2] |

| Target | EGFR[1] |

| IC₅₀ | 8 pM for EGFR tyrosine kinase[2][3] |

Solubility Data

This compound is a crystalline solid.[2] Proper dissolution is critical for its use in cell-based and biochemical assays. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | 30 mg/mL[2] | Recommended for creating high-concentration stock solutions. |

| DMF (Dimethylformamide) | 10 mg/mL[2] | An alternative solvent for stock solutions. |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[2] | For preparing working solutions. Direct dilution of DMSO stock in aqueous buffer is recommended. |

Note: It is crucial to use high-purity, anhydrous solvents to prepare stock solutions to minimize degradation of the compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be stored for future use.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3766 mg of the compound (Molecular Weight = 376.6 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 0.3766 mg, add 100 µL of DMSO.

-

Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

-

Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in vitro.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or cell culture medium

-

Sterile polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform an intermediate dilution of the stock solution in cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

-

Final Dilution: Further dilute the intermediate solution to the desired final concentration in the cell culture medium that will be used for the experiment. For instance, to achieve a final concentration of 100 nM in a 1 mL final volume, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.

-

Mix and Use: Gently mix the final working solution and add it to the cell cultures immediately.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

-

Always prepare fresh working solutions from the stock solution for each experiment to ensure compound integrity.

-

The stability of this compound in aqueous solutions over time may be limited; therefore, prolonged storage of working solutions is not recommended.

Signaling Pathway

BPIQ-II is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By binding to the ATP site of EGFR, it blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2] EGFR activation typically initiates several key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

Caption: this compound inhibits EGFR signaling.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols: Determining the Optimal Concentration of BPIQ-II Hydrochloride for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a linear imidazoloquinazoline derivative, it binds competitively to the ATP binding site of EGFR, effectively blocking EGFR-mediated signaling pathways that are crucial for cell proliferation and survival in many cancers.[1] The enzymatic IC50 for EGFR tyrosine kinase inhibition has been reported to be as low as 8 pM.[1]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in various cancer cell lines. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and cell cycle progression, which are critical for evaluating the anti-cancer efficacy of EGFR inhibitors like this compound.

Data Presentation

Due to the limited publicly available data on the cytotoxic effects of this compound on a wide range of cancer cell lines, a comprehensive table of pre-determined optimal concentrations cannot be provided. The following table is a template that researchers can use to summarize their empirically determined data.

Table 1: Template for Summarizing Experimentally Determined IC50 Values for this compound

| Cancer Cell Line | Tissue of Origin | EGFR Status (WT, Mutant, Amplified) | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| e.g., A431 | Skin | Amplified | MTT | 72 | [Experimental Value] | High EGFR expression |

| e.g., NCI-H1975 | Lung | L858R/T790M | CellTiter-Glo | 72 | [Experimental Value] | EGFR mutant |

| e.g., MCF-7 | Breast | WT | SRB | 72 | [Experimental Value] | Low EGFR expression |

| e.g., Panc-1 | Pancreas | WT | MTT | 72 | [Experimental Value] |

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Selected cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Selected cancer cell lines

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Cell Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualization of Pathways and Workflows

EGFR Signaling Pathway

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The provided protocols and guidelines offer a robust framework for determining the optimal concentration of this compound for various cancer cell lines. Given its potent EGFR inhibitory activity, it is crucial to empirically determine the cytotoxic and cytostatic effects in specific cellular contexts. The systematic application of these assays will enable researchers to effectively evaluate the therapeutic potential of this compound and to elucidate its mechanisms of action in cancer cells.

References

Application Notes and Protocols for BPIQ-II Hydrochloride in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride is a potent and highly selective linear imidazoquinazoline inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with a reported IC50 of 8 pM.[1][2] EGFR is a critical signaling protein that, when dysregulated, plays a significant role in the proliferation and survival of cancer cells.[3][4] this compound competitively binds to the ATP site of EGFR, effectively blocking EGF-stimulated signal transmission.[1][2] These characteristics make it a compelling candidate for preclinical anticancer research.

These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model. As specific in vivo data for this compound is not extensively published, the following protocols and data are based on established methodologies for other EGFR inhibitors in similar preclinical settings.[5][6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][6] By blocking the tyrosine kinase activity of EGFR, this compound prevents these downstream signaling events, leading to an inhibition of tumor growth.

Experimental Protocols

The following is a generalized protocol for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Cell Line and Culture

-

Cell Line: A human cancer cell line with known EGFR expression or mutation status (e.g., A549 non-small cell lung cancer, HCC-827 lung adenocarcinoma).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency to maintain exponential growth.[6]

Animal Model

-

Species: Athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.[5][6]

-

Acclimatization: Acclimatize animals for at least one week prior to the experiment in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

Xenograft Tumor Implantation

-

Cell Preparation: Harvest cultured cancer cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[6]

-

Implantation: Anesthetize the mouse. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]

Experimental Workflow

Treatment Administration and Monitoring

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[6]

-

Drug Preparation: Prepare this compound in a suitable vehicle. A common vehicle for oral gavage is a solution of 0.5% methylcellulose or a mixture of DMSO, PEG300, and saline.[1][8]

-

Administration: Administer this compound, typically via oral gavage, once daily.[6]

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[5]

-

Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant distress or weight loss (>20%). At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting, histology).[5]

Data Presentation

The following tables present hypothetical quantitative data for a study evaluating this compound in an A549 xenograft model.

Table 1: Dosing and Administration

| Group | Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle |

| 1 (Control) | Vehicle | - | Oral Gavage | Once Daily | 0.5% Methylcellulose |

| 2 (Low Dose) | This compound | 25 | Oral Gavage | Once Daily | 0.5% Methylcellulose |

| 3 (High Dose) | This compound | 50 | Oral Gavage | Once Daily | 0.5% Methylcellulose |

| 4 (Positive Control) | Erlotinib | 50 | Oral Gavage | Once Daily | 0.5% Methylcellulose |

Table 2: Tumor Growth Inhibition

| Group | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |

| 1 (Control) | 125.5 ± 15.2 | 1450.8 ± 180.4 | - |

| 2 (Low Dose) | 128.2 ± 14.8 | 783.4 ± 95.6 | 46.0 |

| 3 (High Dose) | 126.9 ± 16.1 | 450.2 ± 65.3 | 69.0 |

| 4 (Positive Control) | 127.4 ± 15.5 | 522.3 ± 78.1 | 64.0 |

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]

Table 3: Animal Body Weight

| Group | Mean Body Weight (Day 0) (g) | Mean Body Weight (Day 21) (g) | Percent Change (%) |

| 1 (Control) | 22.5 ± 1.1 | 24.8 ± 1.3 | +10.2 |

| 2 (Low Dose) | 22.8 ± 1.2 | 23.5 ± 1.4 | +3.1 |

| 3 (High Dose) | 22.6 ± 1.0 | 21.9 ± 1.5 | -3.1 |

| 4 (Positive Control) | 22.7 ± 1.1 | 22.1 ± 1.3 | -2.6 |

Conclusion

The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in a xenograft mouse model. These guidelines are based on established practices for EGFR inhibitors and should be adapted and optimized for specific experimental conditions. Careful monitoring of tumor growth and animal welfare is paramount for obtaining robust and reproducible data to assess the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application of BPIQ-II Hydrochloride in Kinase Activity Assays

For research, scientific, and drug development professionals.

Introduction

BPIQ-II hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth-Factor-Receptor (EGFR) tyrosine kinase.[1][2] As a linear imidazoloquinazoline derivative, it functions as an ATP-competitive inhibitor, making it a valuable tool for studying EGFR signaling pathways and for the development of targeted cancer therapeutics.[1] Its high potency, with an IC50 value in the picomolar range, necessitates precise and robust assay methodologies to accurately determine its inhibitory activity.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays, guidance on data interpretation, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the EGFR. This binding event prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the JAK/STAT pathway, which are crucial for cell proliferation, survival, and differentiation.

Quantitative Data

The inhibitory potency of this compound against its primary target is summarized in the table below.

| Compound | Target Kinase | IC50 Value | Assay Type |

| This compound | EGFR | 8 pM | In vitro kinase assay |

Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Protocols

A variety of in vitro kinase assay formats can be adapted for determining the IC50 of this compound against EGFR. These include, but are not limited to, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), luminescence-based ATP consumption assays (e.g., Kinase-Glo®), and fluorescence polarization assays. Below is a generalized protocol for a TR-FRET-based assay.

Protocol: In Vitro EGFR Kinase Activity Assay (TR-FRET)

This protocol outlines the steps to determine the concentration-dependent inhibition of EGFR by this compound.

Materials:

-

Recombinant human EGFR kinase

-

This compound

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

TR-FRET detection reagents (e.g., LanthaScreen® Eu-anti-phosphotyrosine antibody and GFP-substrate)

-

Assay plates (e.g., 384-well, low-volume, white plates)

-

Plate reader capable of TR-FRET measurements

Experimental Workflow:

Caption: Experimental workflow for an in vitro kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM down to 0.1 pM). Also, prepare a no-inhibitor control (vehicle control) and a no-enzyme control (background).

-

Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted this compound or control solutions to the wells of the assay plate.

-

Enzyme Addition: Add the EGFR enzyme solution to each well, except for the no-enzyme control wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.

-

Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the reaction by adding the TR-FRET detection reagents (e.g., a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody and the GFP-labeled substrate).

-

Signal Development: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).

-

Subtract the background signal (no-enzyme control) from all other measurements.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of Assay Components

The interplay between the key components of the kinase assay is crucial for obtaining meaningful data.

Caption: Logical relationship of kinase assay components.

Conclusion

This compound is a powerful research tool for the investigation of EGFR-mediated signaling. The provided protocols and diagrams offer a framework for its application in in vitro kinase activity assays. Accurate and reproducible determination of its inhibitory potency is critical for its use in basic research and drug discovery efforts. Researchers should optimize the assay conditions based on their specific experimental setup and instrumentation to ensure high-quality data.

References

Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation Following BPIQ-II Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of BPIQ-II hydrochloride on Epidermal Growth Factor Receptor (EGFR) phosphorylation. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and workflows.

Application Notes

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][6] Dysregulation of EGFR signaling is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[1][7]

This compound (also known as PD 158294) is a potent and highly selective inhibitor of EGFR tyrosine kinase activity, with an IC50 value of 8 pM.[8][9][10] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[8][10] Western blotting is a fundamental technique to quantitatively assess the efficacy of inhibitors like this compound. By using antibodies specific to the phosphorylated forms of EGFR (p-EGFR) and total EGFR, researchers can directly measure the extent of inhibition.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the dose- and time-dependent effects of this compound. Densitometry should be performed on the bands corresponding to p-EGFR and total EGFR. The p-EGFR signal is first normalized to the total EGFR signal for each sample. Subsequently, this ratio is normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. The final values are typically expressed as a percentage of the untreated, EGF-stimulated control.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound

| BPIQ-II HCl Conc. (nM) | Mean Normalized p-EGFR/Total EGFR Ratio | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |

| 0.1 | 0.85 | 0.06 | 15 |

| 1 | 0.52 | 0.05 | 48 |

| 10 | 0.15 | 0.03 | 85 |

| 100 | 0.04 | 0.01 | 96 |

| 1000 | 0.01 | 0.01 | 99 |

Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound (at 10 nM)

| Treatment Time (hours) | Mean Normalized p-EGFR/Total EGFR Ratio | Standard Deviation | % Inhibition |

| 0 | 1.00 | 0.07 | 0 |

| 0.5 | 0.65 | 0.05 | 35 |

| 1 | 0.38 | 0.04 | 62 |

| 2 | 0.18 | 0.03 | 82 |

| 4 | 0.10 | 0.02 | 90 |

| 8 | 0.07 | 0.02 | 93 |

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on EGFR phosphorylation.

I. Cell Culture and Treatment

-

Cell Line Selection: Utilize a cell line with high endogenous EGFR expression, such as A431 human epidermoid carcinoma cells.[11]

-

Cell Seeding: Plate A431 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash with phosphate-buffered saline (PBS). Replace with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Add the diluted this compound to the cells and incubate for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) group.

-

EGF Stimulation: Prepare a solution of human recombinant EGF in serum-free medium (e.g., final concentration of 100 ng/mL). Add the EGF solution to the cells (except for the unstimulated control) and incubate for 15 minutes at 37°C.

II. Protein Extraction (Lysis)

-

Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

-

Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

III. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading for electrophoresis.

IV. Western Blotting

-

Sample Preparation: To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[5]

-

Stripping and Re-probing: To analyze total EGFR and a loading control, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, wash the membrane thoroughly, re-block, and probe with primary antibodies for total EGFR and then for a loading control (e.g., β-actin or GAPDH).

Visualizations